molecular formula C7H6F3N3O B8702849 3-Amino-5-(trifluoromethyl)picolinamide

3-Amino-5-(trifluoromethyl)picolinamide

Cat. No. B8702849
M. Wt: 205.14 g/mol
InChI Key: QONUXPIZRCTRKB-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A vial was charged with 3-amino-5-(trifluoromethyl)picolinamide (615 mg, 3.00 mmol) and triethyl orthoformate (2496 μl, 14.99 mmol). The vial was sealed and the mixture was heated at 120° C. for 17 h. Upon cooling, the heterogeneous mixture was filtered and the solids were washed with heptane. 7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one (540 mg, 2.51 mmol, 84% yield) was isolated as a tan solid. LC/MS (ESI) m/z=216.0 (M+H).
Quantity
615 mg
Type
reactant
Reaction Step One
Quantity
2496 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:12]([NH2:14])=[O:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH:15](OCC)(OCC)OCC>>[F:10][C:8]([F:11])([F:9])[C:6]1[CH:5]=[N:4][C:3]2[C:12](=[O:13])[NH:14][CH:15]=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
615 mg
Type
reactant
Smiles
NC=1C(=NC=C(C1)C(F)(F)F)C(=O)N
Name
Quantity
2496 μL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the heterogeneous mixture was filtered
WASH
Type
WASH
Details
the solids were washed with heptane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=2N=CNC(C2N=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.51 mmol
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.